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Compound of Interest

Compound Name: restin

Cat. No.: B1175032 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on validating the specificity of a new antibody

targeting the protein Restin.

Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to validate my new Restin antibody?

The initial and most critical step is to confirm that your antibody recognizes Restin protein. This

is typically done by Western Blot (WB) analysis using lysates from cell lines known to express

Restin (positive controls) and cell lines with no or low expression (negative controls). A specific

antibody should produce a single band at the expected molecular weight of Restin.[1][2]

Q2: Which cell lines are suitable as positive and negative controls for Restin expression?

Positive Controls: Hodgkin's lymphoma cell lines such as L428, L428KSA, Co, and KM-H2,

as well as the anaplastic large-cell lymphoma cell line Karpas 299, have been shown to

express Restin.[3] Some breast cancer cell lines may also express Restin, though levels

can vary.[4][5]

Negative Controls: The "gold standard" for a negative control is a knockout (KO) cell line

where the gene for Restin has been genetically removed.[6][7][8][9][10] If a KO cell line is

not available, you can screen various cell lines to find one with no detectable Restin
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expression by RT-PCR and WB. Normal, non-lymphoid tissues generally do not express

Restin.[3]

Q3: My antibody shows multiple bands on a Western Blot. What does this mean?

Multiple bands can indicate several possibilities:

Non-specific binding: The antibody may be cross-reacting with other proteins.

Protein isoforms or splice variants: Restin may exist in different forms within the cell.

Post-translational modifications: Modifications like phosphorylation can alter the protein's

migration on the gel.

Protein degradation: The protein may have been broken down during sample preparation.

To troubleshoot, optimize your WB protocol (e.g., antibody concentration, blocking conditions)

and consider using a different lysis buffer containing protease inhibitors. Comparing the

banding pattern in wild-type versus Restin KO cells is the most definitive way to identify non-

specific bands.[1]

Q4: How can I be sure my antibody works in applications other than Western Blotting?

Antibody validation is application-specific.[1][11] An antibody that works well in WB (detecting a

denatured protein) may not work in applications like immunohistochemistry (IHC) or

immunoprecipitation (IP), where the protein is in a more native conformation.[2] You must

validate the antibody for each intended application using appropriate controls.
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Issue Possible Cause(s) Recommended Solution(s)

No signal

- Antibody not recognizing the

denatured protein.- Insufficient

amount of Restin in the

sample.- Incorrect antibody

concentration.- Incompatible

primary and secondary

antibodies.

- Use a positive control lysate

(e.g., from L428 cells).-

Increase the amount of protein

loaded onto the gel.- Titrate

the primary antibody

concentration.- Ensure the

secondary antibody is specific

for the primary antibody's host

species and isotype.[12]

High background

- Primary antibody

concentration is too high.-

Insufficient blocking.-

Inadequate washing.

- Decrease the primary

antibody concentration.-

Increase blocking time or try a

different blocking agent (e.g.,

5% non-fat milk or BSA in

TBST).- Increase the number

and duration of washes.

Non-specific bands
- Antibody cross-reactivity.-

Protein degradation.

- Validate using a Restin

knockout cell line; non-specific

bands will persist in the KO

lysate.[10]- Add protease

inhibitors to your lysis buffer.

Immunohistochemistry (IHC)
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Issue Possible Cause(s) Recommended Solution(s)

No staining

- Epitope masking by fixation.-

Low Restin expression in the

tissue.- Incorrect antibody

concentration.

- Perform antigen retrieval to

unmask the epitope.[12][13]-

Use positive control tissue

(e.g., Hodgkin's lymphoma

tissue).[3]- Titrate the primary

antibody concentration.

High background

- Non-specific binding of

primary or secondary

antibody.- Endogenous

enzyme activity (for enzymatic

detection).

- Use a blocking solution

containing serum from the

same species as the

secondary antibody.[14]-

Perform a "no primary

antibody" control to check for

secondary antibody non-

specificity.- Quench

endogenous peroxidase

activity with hydrogen

peroxide.[12]

Experimental Protocols
Western Blotting for Restin Detection
This protocol outlines the steps for detecting Restin in cell lysates.

a) Sample Preparation:

Culture positive (e.g., L428) and negative (e.g., Restin KO) control cells.

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease

inhibitors.

Determine protein concentration using a BCA assay.

b) Gel Electrophoresis and Transfer:

Load 20-30 µg of protein per lane on an SDS-PAGE gel.
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Run the gel until adequate separation is achieved.

Transfer the proteins to a PVDF or nitrocellulose membrane.

c) Immunodetection:

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST

(Tris-buffered saline with 0.1% Tween 20).[15]

Incubate the membrane with the primary anti-Restin antibody overnight at 4°C. Optimal

dilution needs to be determined empirically.

Wash the membrane three times for 5-10 minutes each with TBST.[16]

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again as in step 3.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.[17]

Immunoprecipitation (IP) of Restin
This protocol describes how to isolate Restin from a cell lysate.

Prepare cell lysate as described in the Western Blotting protocol.

Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.[18]

Incubate 500 µg to 1 mg of pre-cleared lysate with the anti-Restin antibody (or an isotype

control IgG) overnight at 4°C with gentle rotation.[19]

Add protein A/G beads and incubate for another 1-3 hours at 4°C.[20]

Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer.[19][20]

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
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Analyze the eluate by Western Blotting using the same anti-Restin antibody.

Immunohistochemistry (IHC) for Restin Staining
This protocol is for detecting Restin in paraffin-embedded tissue sections.

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of

ethanol washes (100%, 95%, 70%), and finally in water.[21]

Antigen Retrieval: Use a heat-induced epitope retrieval (HIER) method, such as boiling the

slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.[13][22]

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Then, block

non-specific antibody binding with a blocking buffer containing normal serum from the

species in which the secondary antibody was raised.[13]

Primary Antibody Incubation: Incubate the sections with the anti-Restin antibody overnight at

4°C in a humidified chamber. Optimal dilution should be determined.[23]

Secondary Antibody Incubation: Wash the slides with PBS and incubate with a biotinylated or

enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.[22]

Detection: If using an enzyme-conjugated secondary, add the appropriate substrate (e.g.,

DAB for HRP) and monitor for color development.[22]

Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate

through a graded ethanol series and xylene, and mount with a coverslip.

Data Presentation
Table 1: Summary of Expected Western Blot Results for Anti-Restin Antibody Validation
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Cell Line Lysate
Expected Restin
Expression

Expected Result with a
Specific Anti-Restin
Antibody

L428 (Hodgkin's Lymphoma) High
Single band at the expected

molecular weight of Restin.

KM-H2 (Hodgkin's Lymphoma) High
Single band at the expected

molecular weight of Restin.

Restin Knockout (KO) Cell Line None No band should be detected.

Wild-Type (Parental) Cell Line

for KO
Endogenous Level

Band at the expected

molecular weight of Restin.

Visualizations

Western Blot Validation

Start: New Restin Antibody

Perform Western BlotPositive Control Lysate
(e.g., L428 cells)

Negative Control Lysate
(Restin KO cells)

Analyze Results

Specific:
Single band in positive control,

no band in negative control

Yes

Non-specific:
Multiple bands or incorrect size

No

Troubleshoot WB Protocol

Click to download full resolution via product page

Caption: Workflow for initial validation of a new Restin antibody using Western Blotting.
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High Background Staining in IHC

Is primary antibody
concentration too high?
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Is the secondary antibody
binding non-specifically?
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Reduced Background
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No
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No
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Caption: Decision tree for troubleshooting high background in Immunohistochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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